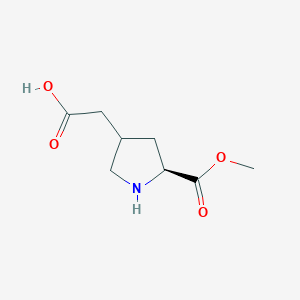

2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid

CAS No.:

Cat. No.: VC18779360

Molecular Formula: C8H13NO4

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO4 |

|---|---|

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 2-[(5S)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid |

| Standard InChI | InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(4-9-6)3-7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5?,6-/m0/s1 |

| Standard InChI Key | PPERIBGXNZHSQU-GDVGLLTNSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1CC(CN1)CC(=O)O |

| Canonical SMILES | COC(=O)C1CC(CN1)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Stereochemistry and IUPAC Nomenclature

The compound’s IUPAC name, 2-[(5S)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid, reflects its (5S) stereochemical configuration at the pyrrolidine ring’s fifth position . The methoxycarbonyl (-COOCH₃) group occupies the 5S position, while the acetic acid (-CH₂COOH) substituent is attached to the third carbon of the pyrrolidine ring. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm this configuration, which is critical for its interactions with biological targets .

Molecular and Crystallographic Data

The molecular formula C₈H₁₃NO₄ corresponds to a monoisotopic mass of 187.0845 Da . The hydrochloride salt form (C₈H₁₄ClNO₄) has a molecular weight of 223.65 g/mol. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Solubility | Limited in aqueous media | |

| logP (XLogP3-AA) | -2.6 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 |

The compound’s low logP value (-2.6) suggests high hydrophilicity, consistent with its carboxylic acid and tertiary amine functionalities .

Synthesis and Purification Strategies

Multi-Step Organic Synthesis

The synthesis of 2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid typically begins with enantioselective C(sp³)-H activation methodologies to establish the pyrrolidine ring’s stereochemistry . A representative route involves:

-

Esterification of Pyroglutamic Acid: Methyl esterification of (S)-pyroglutamic acid introduces the methoxycarbonyl group .

-

Ring Functionalization: Palladium-catalyzed C-H activation introduces substituents at the pyrrolidine’s third position .

-

Acetic Acid Side Chain Installation: Alkylation or Michael addition attaches the acetic acid moiety.

Purification and Analytical Techniques

High-performance liquid chromatography (HPLC) is the primary purification method, achieving ≥95% purity . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity . For example, the hydrochloride salt exhibits a distinct [M+H]⁺ peak at m/z 224.08.

Spectroscopic Characterization

NMR and IR Spectroscopy

-

¹H NMR (400 MHz, D₂O): δ 3.72 (s, 3H, -OCH₃), 3.45–3.32 (m, 2H, pyrrolidine-H), 2.95–2.82 (m, 1H, -CH₂COOH), 2.68–2.55 (m, 2H, pyrrolidine-H) .

-

IR (KBr): 1745 cm⁻¹ (C=O, ester), 1710 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (N-H bend) .

Mass Spectrometry

HRMS analysis confirms the molecular ion [M+H]⁺ at m/z 187.0845, consistent with the formula C₈H₁₃NO₄ . Fragmentation patterns reveal loss of COOCH₃ (-59 Da) and H₂O (-18 Da) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume